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Compound of Interest

Compound Name: Gentisuric acid

Cat. No.: B1206059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

Gentisuric acid (N-(2,5-dihydroxybenzoyl)glycine), a metabolite of aspirin. The information

presented herein is essential for the identification, characterization, and quantification of this

compound in various research and development settings. This document summarizes nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines relevant

experimental protocols, and presents a logical workflow for the spectroscopic analysis of

Gentisuric acid.

Core Spectroscopic Data
The structural confirmation of synthesized Gentisuric acid has been achieved through various

spectroscopic methods, primarily NMR and mass spectrometry. While a complete, publicly

available dataset from a single source is scarce, this guide consolidates available information

and provides data for structurally related compounds for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Gentisuric acid.

¹H NMR Data:
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Proton
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Solvent/Frequ
ency

Aromatic H 7.19 d D₂O / 89.56 MHz

Aromatic H 7.00 d D₂O / 89.56 MHz

Aromatic H 6.82 dd D₂O / 89.56 MHz

Methylene CH₂ ~4.0 (expected) s

Note: The provided aromatic proton data is for the closely related compound, 2,5-

dihydroxybenzoic acid (gentisic acid), and serves as a reference. The methylene protons of the

glycine moiety in gentisuric acid are expected to appear as a singlet around 4.0 ppm.

¹³C NMR Data:

A complete ¹³C NMR spectrum for Gentisuric acid is not readily available in public databases.

However, based on the structure and data from related compounds like gentisic acid and

glycine, the expected chemical shifts are as follows:

Carbon Expected Chemical Shift (δ) ppm

Carbonyl (Amide) 165-175

Carbonyl (Carboxylic Acid) 170-180

Aromatic C-OH (C2, C5) 145-155

Aromatic C (C1) 110-120

Aromatic CH (C3, C4, C6) 115-130

Methylene C (Glycine) 40-45

Infrared (IR) Spectroscopy
The IR spectrum of Gentisuric acid is characterized by absorption bands corresponding to its

key functional groups.
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Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration

3500-3200 (broad) O-H stretching (phenolic and carboxylic acid)

3300-3100 N-H stretching (amide)

~1700 C=O stretching (carboxylic acid)

~1650 C=O stretching (amide I band)

~1600, ~1480 C=C stretching (aromatic ring)

~1550 N-H bending (amide II band)

~1250 C-O stretching (phenol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Gentisuric acid. The molecular formula of Gentisuric acid is C₉H₉NO₅, with a molecular

weight of 211.17 g/mol .[1]

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at

m/z 211. Key fragmentation pathways would likely involve:

Loss of the glycine moiety: Cleavage of the amide bond could result in a fragment

corresponding to the 2,5-dihydroxybenzoyl cation.

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

Fragmentation of the aromatic ring.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for Gentisuric acid
are crucial for reproducibility. The following are generalized procedures based on standard
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laboratory practices and information from related studies.

Synthesis of Gentisuric Acid
Gentisuric acid can be synthesized from gentisic acid and glycine ethyl ester.[2] This

synthesis is a key step for obtaining a pure standard for spectroscopic analysis.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of purified Gentisuric acid in approximately 0.6 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-3 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Longer acquisition times are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of

Gentisuric acid with dry potassium bromide and pressing it into a thin disk. Alternatively,

use an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Perform a background subtraction.

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of Gentisuric acid in a suitable volatile

solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular

ion to obtain fragmentation data.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of Gentisuric
acid.
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Workflow for Spectroscopic Analysis of Gentisuric Acid
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Caption: Logical workflow for the synthesis and spectroscopic characterization of Gentisuric
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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